molecular formula C15H30O B14485875 Pentadec-1-EN-2-OL CAS No. 64597-07-5

Pentadec-1-EN-2-OL

Cat. No.: B14485875
CAS No.: 64597-07-5
M. Wt: 226.40 g/mol
InChI Key: OFHZGIKNGATWDY-UHFFFAOYSA-N
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Description

Pentadec-1-en-2-ol (C₁₅H₂₈O) is a monounsaturated primary alcohol with a 15-carbon chain featuring a hydroxyl group at position 2 and a double bond at position 1. This compound is notable for its amphiphilic properties due to the polar hydroxyl group and the hydrophobic alkyl chain. Its structural features—such as chain length, double bond position, and functional group placement—dictate its physical, chemical, and biological behavior, making comparisons with analogous compounds critical for applications in material science and biochemistry.

Properties

CAS No.

64597-07-5

Molecular Formula

C15H30O

Molecular Weight

226.40 g/mol

IUPAC Name

pentadec-1-en-2-ol

InChI

InChI=1S/C15H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h16H,2-14H2,1H3

InChI Key

OFHZGIKNGATWDY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentadec-1-EN-2-OL can be synthesized through several methods. One common method involves the addition of methylmagnesium iodide or bromide to crotonaldehyde, followed by partial dehydration of pentanediol or hydrolysis of 2-chloropentene-3 . The reaction typically requires a Grignard reagent and an ether solvent under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis techniques. The process involves the use of specialized equipment to ensure the purity and yield of the compound. The reaction conditions are optimized to achieve high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: Pentadec-1-EN-2-OL undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Pentadec-1-EN-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pentadec-1-EN-2-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cell signaling pathways or metabolic processes .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares pentadec-1-en-2-ol with three structurally related alcohols: 1-pentadecanol (saturated analog), pentadec-1-en-1-ol (hydroxyl group adjacent to the double bond), and tetradec-1-en-2-ol (shorter chain length).

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water (mg/L) LogP (Octanol-Water)
This compound C₁₅H₂₈O 224.38 298–302 0.45 6.2
1-Pentadecanol C₁₅H₃₂O 228.42 310–315 0.12 7.1
Pentadec-1-en-1-ol C₁₅H₂₈O 224.38 290–295 0.38 5.9
Tetradec-1-en-2-ol C₁₄H₂₆O 210.36 285–290 0.67 5.3

Key Observations :

  • Chain Length : Reducing the chain length (tetradec-1-en-2-ol) decreases boiling point and LogP, reflecting reduced hydrophobicity .
  • Double Bond Position : Moving the hydroxyl group closer to the double bond (pentadec-1-en-1-ol) lowers thermal stability compared to this compound, likely due to steric strain .
  • Saturation: The saturated analog (1-pentadecanol) exhibits higher LogP and boiling point, emphasizing the role of the double bond in reducing intermolecular van der Waals forces.

Chemical Reactivity

The hydroxyl and alkene groups in this compound enable distinct reactivity patterns:

  • Oxidation: The allylic hydroxyl group is susceptible to oxidation, forming a ketone (pentadec-1-en-2-one) under mild conditions. In contrast, 1-pentadecanol requires stronger oxidizing agents for conversion to pentadecanal .
  • Hydrogenation: Selective hydrogenation of the double bond yields 2-pentadecanol, a saturated alcohol with applications in lubricant formulations. This reaction is less feasible in pentadec-1-en-1-ol due to steric hindrance near the hydroxyl group .

Experimental Considerations

Methodological protocols for analyzing this compound and its analogs adhere to standardized practices:

  • Purification: Solid-phase extraction (SPE) using n-hexane/ethyl ether (95:5 v/v) is recommended for isolating unsaturated alcohols, as noted in pesticide analytical methodologies .
  • Quantification : Gas chromatography (GC) with flame ionization detection (FID) provides accurate quantification, with calibration curves validated using metric units and significant figures reflecting method accuracy .

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